5\'-Chloro-5\'-deoxyadenosine
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Overview
Description
5’-Chloro-5’-deoxyadenosine is a nucleoside analog with the molecular formula C10H12ClN5O3 It is a derivative of adenosine, where the hydroxyl group at the 5’ position of the ribose moiety is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Chloro-5’-deoxyadenosine is typically synthesized from adenosine through a selective chlorination reaction. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to replace the hydroxyl group at the 5’ position with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of 5’-Chloro-5’-deoxyadenosine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-5’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be replaced by other nucleophiles, such as thiols or amines, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various 5’-substituted adenosine derivatives.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
5’-Chloro-5’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in the synthesis of other nucleoside analogs and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 5’-Chloro-5’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation and induction of apoptosis in certain cell types. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases .
Comparison with Similar Compounds
Similar Compounds
5’-Deoxy-5’-fluoroadenosine: Similar structure with a fluorine atom instead of chlorine.
5’-Deoxy-5’-methylthioadenosine: Contains a methylthio group at the 5’ position.
5’-Deoxy-5’-iodoadenosine: Contains an iodine atom at the 5’ position.
Uniqueness
5’-Chloro-5’-deoxyadenosine is unique due to its specific chemical properties and reactivity. The presence of the chlorine atom at the 5’ position makes it a valuable intermediate in the synthesis of various nucleoside analogs and bioactive compounds. Its ability to interfere with nucleic acid metabolism also makes it a potential candidate for the development of therapeutic agents .
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSNPOMTKFZDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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